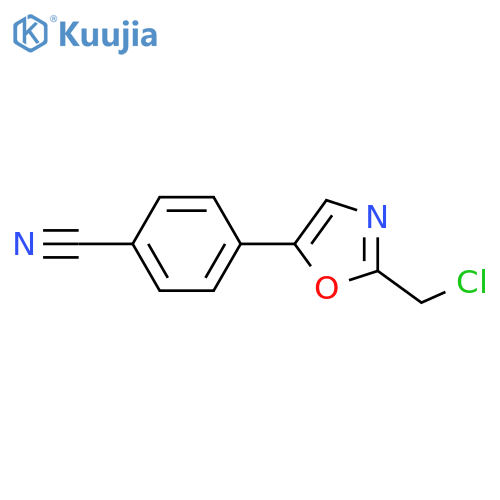

Cas no 1094318-26-9 (4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile)

1094318-26-9 structure

商品名:4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile

CAS番号:1094318-26-9

MF:C11H7ClN2O

メガワット:218.6390812397

MDL:MFCD11182417

CID:4571208

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(2-(chloromethyl)oxazol-5-yl)benzonitrile

- 4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile

- 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile

-

- MDL: MFCD11182417

- インチ: 1S/C11H7ClN2O/c12-5-11-14-7-10(15-11)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2

- InChIKey: DRIHTYRPTAJGOS-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=C(C2OC(CCl)=NC=2)C=C1

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 373.2±32.0 °C at 760 mmHg

- フラッシュポイント: 192.2±30.7 °C

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM469466-1g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95%+ | 1g |

$*** | 2023-04-03 | |

| Enamine | EN300-88726-1.0g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 1.0g |

$999.0 | 2023-02-11 | |

| Enamine | EN300-88726-10.0g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 10.0g |

$4299.0 | 2023-02-11 | |

| Enamine | EN300-88726-0.25g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 0.25g |

$494.0 | 2023-09-01 | |

| Enamine | EN300-88726-5.0g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 5.0g |

$2899.0 | 2023-02-11 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090299-1g |

4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 1g |

¥3717.0 | 2023-04-06 | |

| Enamine | EN300-88726-0.5g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 0.5g |

$780.0 | 2023-09-01 | |

| Enamine | EN300-88726-5g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 5g |

$2900.0 | 2023-09-01 | |

| Aaron | AR019ROC-2.5g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 2.5g |

$2719.00 | 2023-12-16 | |

| Aaron | AR019ROC-10g |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |

1094318-26-9 | 95% | 10g |

$5937.00 | 2023-12-16 |

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

1094318-26-9 (4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 503537-97-1(4-bromooct-1-ene)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 42464-96-0(NNMTi)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬